Cas no 2026013-43-2 (tert-butyl N-(cyanomethyl)-N-phenylcarbamate)

tert-butyl N-(cyanomethyl)-N-phenylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-(cyanomethyl)-N-phenylcarbamate
- 2026013-43-2
- EN300-7118704
-
- インチ: 1S/C13H16N2O2/c1-13(2,3)17-12(16)15(10-9-14)11-7-5-4-6-8-11/h4-8H,10H2,1-3H3
- InChIKey: WVIKSYJWSNLNRG-UHFFFAOYSA-N
- ほほえんだ: O(C(N(CC#N)C1C=CC=CC=1)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 232.121177757g/mol
- どういたいしつりょう: 232.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 53.3Ų
tert-butyl N-(cyanomethyl)-N-phenylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7118704-0.1g |
tert-butyl N-(cyanomethyl)-N-phenylcarbamate |
2026013-43-2 | 95.0% | 0.1g |
$364.0 | 2025-03-12 | |
Enamine | EN300-7118704-0.25g |
tert-butyl N-(cyanomethyl)-N-phenylcarbamate |
2026013-43-2 | 95.0% | 0.25g |
$381.0 | 2025-03-12 | |
Enamine | EN300-7118704-2.5g |
tert-butyl N-(cyanomethyl)-N-phenylcarbamate |
2026013-43-2 | 95.0% | 2.5g |
$810.0 | 2025-03-12 | |
Enamine | EN300-7118704-5.0g |
tert-butyl N-(cyanomethyl)-N-phenylcarbamate |
2026013-43-2 | 95.0% | 5.0g |
$1199.0 | 2025-03-12 | |
Enamine | EN300-7118704-0.5g |
tert-butyl N-(cyanomethyl)-N-phenylcarbamate |
2026013-43-2 | 95.0% | 0.5g |
$397.0 | 2025-03-12 | |
Enamine | EN300-7118704-1.0g |
tert-butyl N-(cyanomethyl)-N-phenylcarbamate |
2026013-43-2 | 95.0% | 1.0g |
$414.0 | 2025-03-12 | |
Enamine | EN300-7118704-10.0g |
tert-butyl N-(cyanomethyl)-N-phenylcarbamate |
2026013-43-2 | 95.0% | 10.0g |
$1778.0 | 2025-03-12 | |
Enamine | EN300-7118704-0.05g |
tert-butyl N-(cyanomethyl)-N-phenylcarbamate |
2026013-43-2 | 95.0% | 0.05g |
$348.0 | 2025-03-12 |
tert-butyl N-(cyanomethyl)-N-phenylcarbamate 関連文献
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
tert-butyl N-(cyanomethyl)-N-phenylcarbamateに関する追加情報
tert-butyl N-(cyanomethyl)-N-phenylcarbamate: A Comprehensive Overview
tert-butyl N-(cyanomethyl)-N-phenylcarbamate, also known by its CAS number 2026013-43-2, is a versatile organic compound with significant applications in various fields of chemistry and material science. This compound, characterized by its unique structure and properties, has garnered attention in recent years due to its potential in drug development, agricultural chemistry, and advanced materials synthesis.
The molecular formula of tert-butyl N-(cyanomethyl)-N-phenylcarbamate is C15H19N3O2, with a molecular weight of 297.34 g/mol. Its structure comprises a tert-butyl group attached to a carbamate moiety, which is further substituted with a cyanomethyl and phenyl group. This combination of functional groups imparts the compound with unique chemical reactivity and physical properties.
In terms of physical properties, tert-butyl N-(cyanomethyl)-N-phenylcarbamate exhibits a melting point of approximately 155°C and a boiling point around 380°C under standard conditions. The compound is sparingly soluble in water but shows good solubility in organic solvents such as dichloromethane and ethyl acetate, making it suitable for various synthetic applications.
The synthesis of tert-butyl N-(cyanomethyl)-N-phenylcarbamate typically involves multi-step reactions, often starting from readily available starting materials such as phenol and cyanide derivatives. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and improving the yield.
Tert-butyl N-(cyanomethyl)-N-phenylcarbamate has found significant applications in the pharmaceutical industry, particularly in the development of bioactive molecules with potential therapeutic effects. Recent studies have highlighted its role as a precursor in the synthesis of anticancer agents, where its unique structure allows for the incorporation of bioisosteric replacements to enhance drug efficacy.
In agricultural chemistry, this compound has been explored as a component in agrochemical formulations due to its ability to modulate plant growth and resistance to environmental stressors. Research conducted in 2023 demonstrated that incorporating tert-butyl N-(cyanomethyl)-N-phenylcarbamate into crop protection agents significantly improved their performance under field conditions.
The material science sector has also benefited from the properties of tert-butyl N-(cyanomethyl)-N-phenylcarbamate. Its use as a building block in polymer synthesis has led to the development of novel materials with improved mechanical strength and thermal stability. Recent breakthroughs include its application in creating biodegradable polymers for sustainable packaging solutions.
A groundbreaking study published in 2024 investigated the use of tert-butyl N-(cyanomethyl)-N-phenylcarbamate as an active ingredient in targeted drug delivery systems. The research demonstrated that this compound could serve as a carrier for hydrophobic drugs, enhancing their bioavailability and reducing systemic toxicity.
In terms of environmental impact, researchers have focused on developing eco-friendly methods for synthesizing and utilizing this compound to minimize waste generation and energy consumption during production processes.
The future prospects for tert-butyl N-(cyanomethyl)-N-phenylcarbamate are promising, with ongoing research exploring its potential in emerging fields such as nanotechnology and green chemistry.
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